![molecular formula C15H10O4S B2588788 3-(phenylsulfonyl)-2H-chromen-2-one CAS No. 78440-45-6](/img/structure/B2588788.png)
3-(phenylsulfonyl)-2H-chromen-2-one
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Overview
Description
3-(Phenylsulfonyl)-2H-chromen-2-one is a chemical compound that belongs to the class of chromone derivatives. It is commonly known as PSC-833 and is a potent modulator of P-glycoprotein (P-gp). P-gp is a transmembrane protein that is involved in the efflux of various substances, including drugs, from cells. PSC-833 has been extensively studied for its role in overcoming multidrug resistance (MDR) in cancer cells.
Scientific Research Applications
- Notable Compounds : Compounds 4i and 4d showed remarkable activity against MERS-CoV with IC50 values of 11 and 23 µM, respectively .
- Procedure : A sulfonamidation reaction of 1H-1,2,3-triazole with benzenesulfonyl chloride in dichloromethane, using a slight excess of triethylamine, yields the desired product .
- Example : When 3-chloroaniline reacted with a reagent, functionalization occurred on both ortho positions. The major isomer resulted from (phenylsulfonyl)difluoromethylation at the less sterically hindered position .
Antiviral Activity
Triazole Synthesis
Functionalization of Aromatic Rings
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, have a broad spectrum of biological activities and can bind with high affinity to multiple receptors .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other indole derivatives, which are known to have various biological activities .
Biochemical Pathways
It is known that metabolic pathways, which are network structures of molecular interactions of biological systems, can be affected by various compounds .
Pharmacokinetics
It is known that the bioavailability of a compound can be influenced by its pharmacokinetic properties .
Result of Action
It is known that indole derivatives can have diverse biological activities, suggesting that 3-(phenylsulfonyl)-2h-chromen-2-one may also have a range of effects .
Action Environment
It is known that the environment can play a significant role in the action of various compounds .
properties
IUPAC Name |
3-(benzenesulfonyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4S/c16-15-14(10-11-6-4-5-9-13(11)19-15)20(17,18)12-7-2-1-3-8-12/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAOATZUIZTXHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(phenylsulfonyl)-2H-chromen-2-one |
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